![molecular formula C4H6ClN3OS B12116216 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol is an organic compound featuring a thiadiazole ring substituted with a chloro group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a chlorinating agent such as phosphorus oxychloride (POCl₃) under reflux conditions.
Introduction of the Chloro Group: The chlorination of the thiadiazole ring is achieved using chlorinating agents like thionyl chloride (SOCl₂).
Amination: The chloro-substituted thiadiazole is then reacted with ethanolamine under basic conditions to introduce the aminoethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chloro and aminoethanol groups can interact with various molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]methanol: Similar structure but with a methanol group instead of ethanol.
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]propane: Similar structure but with a propane group instead of ethanol.
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]butane: Similar structure but with a butane group instead of ethanol.
Uniqueness
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both a chloro group and an aminoethanol moiety allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C4H6ClN3OS |
|---|---|
Molecular Weight |
179.63 g/mol |
IUPAC Name |
2-[(4-chloro-1,2,5-thiadiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C4H6ClN3OS/c5-3-4(6-1-2-9)8-10-7-3/h9H,1-2H2,(H,6,8) |
InChI Key |
DLNSJKKIADEGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=NSN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)

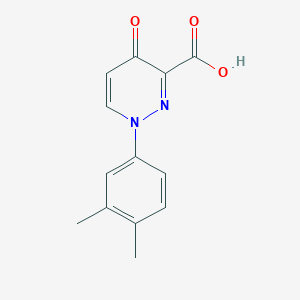
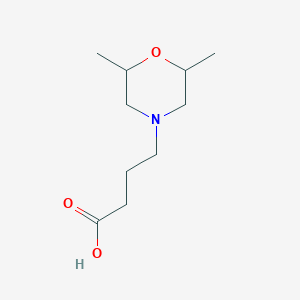


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)


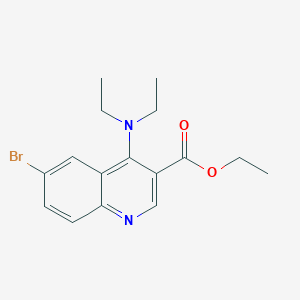
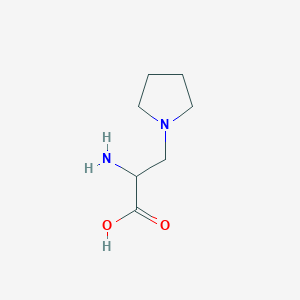
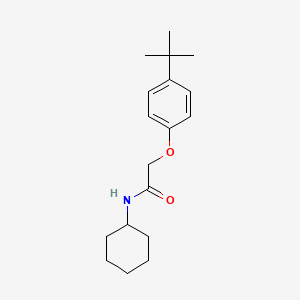
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

